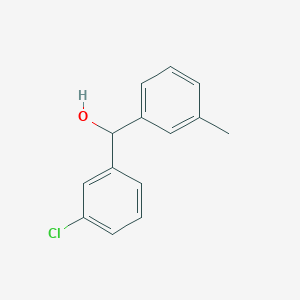
Methylidenecyclododecane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biodegradation of Environmental Contaminants
Methylidenecyclododecane, specifically in the form of randomly methylated β-cyclodextrin, has been studied for its role in bioremediation technologies. This compound has shown significant effectiveness in enhancing the bioremediation and detoxification of soils contaminated with transformer oil, as demonstrated in both bench-scale bioreactors and field experiments. The key function of methylidenecyclododecane in this context is to increase the bioavailability of pollutants and stimulate the activity of indigenous microorganisms, aiding in environmental cleanup efforts (Molnár et al., 2005).
Effects in Plant Growth and Ethylene Inhibition
Research has explored the use of 1-methylcyclopropene, a compound related to methylidenecyclododecane, in affecting ethylene perception in plants. This chemical has been found to be effective in a broad range of fruits, vegetables, and floriculture crops, influencing ripening and senescence processes. Studies have shown that it can significantly affect ethylene production, respiration rates, and post-harvest quality in various agricultural products (Blankenship & Dole, 2003).
Cancer Research and Treatment
In the field of oncology, research on methylidenecyclododecane derivatives has been conducted. For instance, studies have investigated the role of methyl-guanine methyl transferase (MGMT) methylation in determining the efficacy of cancer treatments like temozolomide in conjunction with radiotherapy. MGMT methylation status is a significant predictor for outcomes and benefits from certain chemotherapy regimens in glioblastoma patients (Stupp et al., 2009).
Environmental and Health Impact Studies
Hexabromocyclododecane (HBCD), a structurally related compound, has been intensively studied for its environmental fate and toxicology. HBCD is a brominated flame retardant associated with various environmental and health concerns. Research has focused on its persistence, distribution, and potential for causing reproductive, developmental, and behavioral effects in animals. The results of these studies have implications for global management and regulatory scrutiny of such compounds (Marvin et al., 2011).
Synthesis of Heterocyclic Compounds
Methylidenecyclododecane derivatives, such as ethyl 2-oxocyclododecanecarboxylate, have been used as key intermediates in the synthesis of macrocyclic systems, incorporating fused or exocyclic nitrogen heterocycles. This showcases the compound's utility in the field of organic synthesis and medicinal chemistry (Zoorob et al., 2012).
Propiedades
IUPAC Name |
methylidenecyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUMNEBCUZTVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379484 | |
| Record name | Methylidenecyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32400-07-0 | |
| Record name | Methylidenecyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



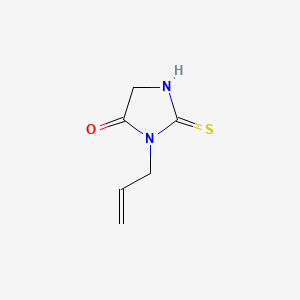
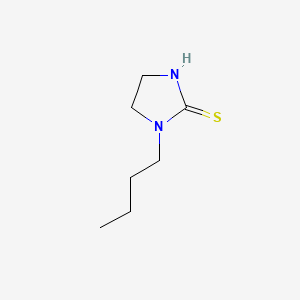
![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt](/img/structure/B1621764.png)
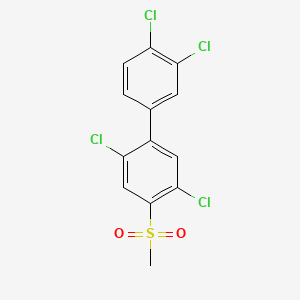
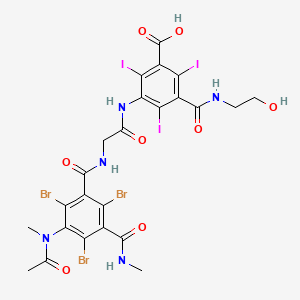
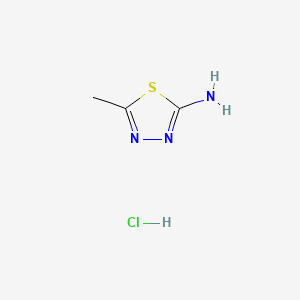
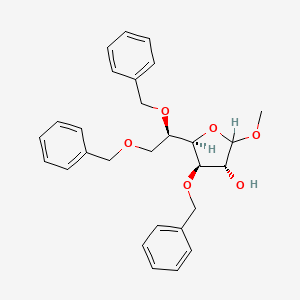
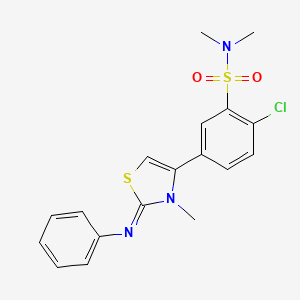
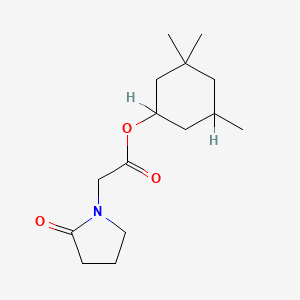

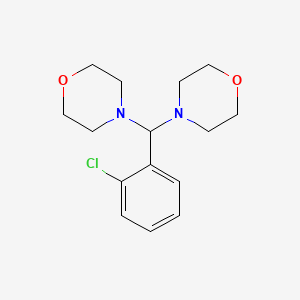
![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)
